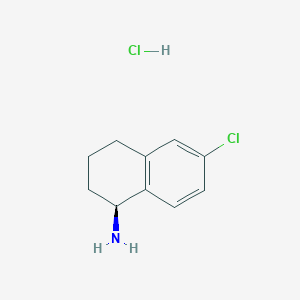

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are commonly used in medications to improve their water solubility . The amine part of the molecule, “6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine”, suggests that it might have biological activity, as many drugs are amines.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the amine group and the hydrochloride salt could affect its solubility, stability, and reactivity .科学的研究の応用

Stereoselective Synthesis Processes

Development of large-scale, stereoselective synthesis processes for derivatives of tetrahydronaphthalen-1-amine has been reported, demonstrating its significance in the synthesis of chemically and stereochemically pure compounds. A noteworthy example includes the multikilogram-scale synthesis process, achieving over 50% yield with high chemical and stereochemical purity, underscoring the compound's role in the efficient production of pharmaceuticals and other bioactive materials (Han et al., 2007).

Synthetic Intermediates for Bioactive Compounds

Tetrahydronaphthalen-1-amine and its derivatives have been highlighted as crucial intermediates in the synthesis of bioactive compounds. For instance, acylation and stereoselective reduction processes have been developed to obtain cis-aminonaphthyl alcohols, which are key intermediates for further synthesis. These processes emphasize the compound's utility in creating bioactive materials with potential therapeutic applications (Wei-dong, 2013).

Synthesis of Enamides from Ketones

The compound has also been used in the synthesis of enamides from ketones, showcasing its role in creating enantiomerically pure amines. This application is crucial for the development of pharmaceuticals and highlights the compound’s versatility in organic synthesis (Zhao et al., 2011).

Novel Synthesis Pathways

Research has also focused on novel synthesis pathways involving tetrahydronaphthalen-1-amine, such as the synthesis of dopaminergic compounds, showcasing its application in the development of potential treatments for neurological disorders. This includes innovative approaches to synthesize compounds with significant pharmacological activity, indicating the compound's importance in medicinal chemistry (Stjernlöf et al., 1993).

Antidepressant Synthesis

Furthermore, the compound has been used in the improved industrial synthesis of antidepressants, such as sertraline hydrochloride. This process highlights its role in creating more efficient and environmentally friendly synthesis methods for important pharmaceuticals, reflecting its contribution to sustainable practices in chemical manufacturing (Vukics et al., 2002).

Safety And Hazards

特性

IUPAC Name |

(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGVCEPSKLJNQI-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)

![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)